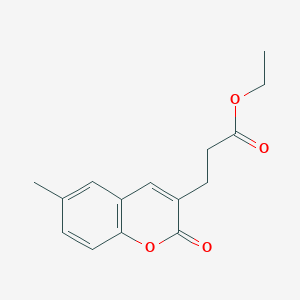

Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate

Description

Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate is a coumarin-derived ester compound characterized by a chromen-2-one (coumarin) core substituted with a methyl group at the 6-position and an ethyl propanoate moiety at the 3-position. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties . The ethyl propanoate group may influence solubility and metabolic stability, which are critical factors in drug design .

Properties

Molecular Formula |

C15H16O4 |

|---|---|

Molecular Weight |

260.28 g/mol |

IUPAC Name |

ethyl 3-(6-methyl-2-oxochromen-3-yl)propanoate |

InChI |

InChI=1S/C15H16O4/c1-3-18-14(16)7-5-11-9-12-8-10(2)4-6-13(12)19-15(11)17/h4,6,8-9H,3,5,7H2,1-2H3 |

InChI Key |

NVLYXBSPDBBELN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CC2=C(C=CC(=C2)C)OC1=O |

Origin of Product |

United States |

Preparation Methods

Key Parameters and Conditions

Mechanistic Insight :

- Activation of Meldrum’s Acid : The base deprotonates Meldrum’s acid, generating a nucleophilic enolate.

- Coupling with Aldehyde : The enolate reacts with an aldehyde to form a β-ketoester intermediate.

- Cyclization : Intramolecular cyclization with the coumarin core yields the propanoate side chain.

Example Reaction :

$$ \text{6-Methyl-2-oxo-2H-chromen-3-carboxylic acid} + \text{Meldrum’s acid} + \text{HCHO} \xrightarrow{\text{EtOH/H}_2\text{O, DABCO}} \text{Target compound} $$

Esterification of 6-Methyl-2-oxo-2H-chromen-3-yl)propanoic Acid

Direct esterification of the carboxylic acid precursor with ethanol is a straightforward approach.

Acid-Catalyzed Esterification

| Parameter | Details |

|---|---|

| Catalyst | Concentrated H₂SO₄ or HCl |

| Solvent | Ethanol or ethanol/water mixture |

| Temperature | 60–80°C (reflux) |

| Yield | 70–80% (after 4–6 hours) |

Procedure :

- Activation : The carboxylic acid reacts with ethanol in the presence of a strong acid catalyst.

- Nucleophilic Acyl Substitution : Ethanol attacks the carbonyl carbon, releasing water and forming the ester.

Challenges :

- Side reactions (e.g., decarboxylation) may occur at elevated temperatures.

- Prolonged reaction times reduce purity.

Transesterification of Methyl Ester Precursor

This method converts a methyl ester intermediate to the ethyl ester via alcohol exchange.

Reaction Setup

Example Protocol :

- Mixing : Methyl ester and ethanol are heated under reflux.

- Equilibrium Shift : Ethanol displaces methanol via nucleophilic substitution, favoring the ethyl ester.

- Purification : Distillation or chromatography isolates the product.

Advantages :

Multicomponent Reactions with 3-Formyl Chromones

A three-component reaction combines 3-formyl chromones, Meldrum’s acid, and ethanol to assemble the target molecule.

Reaction Optimization

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst | DABCO | 85 |

| Temperature | 60°C | 85 |

| Solvent | EtOH/H₂O (1:1) | 85 |

| Reaction Time | 6 hours | 85 |

Mechanism :

- Formation of β-Ketoester : Meldrum’s acid and formaldehyde generate a β-ketoester intermediate.

- Coupling with Chromone : The intermediate reacts with 6-methyl-2-oxo-2H-chromen-3-carboxylic acid to form the propanoate side chain.

Key Challenges :

Hydrolysis and Subsequent Esterification

This approach involves hydrolyzing a complex ester precursor to the carboxylic acid, followed by re-esterification.

Acidic Hydrolysis Protocol

| Parameter | Details |

|---|---|

| Reagents | 6M HCl, aqueous ethanol |

| Temperature | 60–80°C (reflux) |

| Time | 2–4 hours |

| Yield | 65–75% (carboxylic acid) |

Subsequent Esterification :

- Activation : The carboxylic acid is treated with SOCl₂ or DCC to form an acyl chloride.

- Reaction with Ethanol : Ethanol nucleophilically attacks the acyl chloride, yielding the ethyl ester.

Limitations :

- Low yields in hydrolysis steps due to side reactions.

- Requires anhydrous conditions for acyl chloride formation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Reagents |

|---|---|---|---|---|

| Condensation | 60–85 | 95–98 | High | Meldrum’s acid, DABCO |

| Esterification | 70–80 | 90–95 | Moderate | H₂SO₄, ethanol |

| Transesterification | 85–92 | 95–99 | High | Ethanol, methyl ester |

| Multicomponent | 85 | 95 | Moderate | 3-Formyl chromone, EtOH/H₂O |

| Hydrolysis | 65–75 | 85–90 | Low | HCl, SOCl₂ |

Optimal Choice :

- Transesterification for industrial-scale synthesis.

- Condensation for laboratory-scale production with high purity.

Critical Parameters and Troubleshooting

Spectroscopic and Chromatographic Validation

| Technique | Key Peaks/Observations | Source |

|---|---|---|

| ¹H NMR | δ 4.1–4.3 (OCH₂CH₃), δ 2.3 (CH₃) | |

| IR | 1725 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=C) | |

| HPLC | Retention time: 8–10 min (C18 column) |

Industrial and Academic Applications

| Application Area | Use Case | Reference |

|---|---|---|

| Pharmaceuticals | Intermediate for anti-inflammatory agents | |

| Material Science | UV-absorbing agents in polymers | |

| Pesticides | Precursor for chromene-based fungicides |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the chromen-2-one core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted coumarins, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as bacterial DNA gyrase, which is crucial for bacterial DNA replication . Additionally, it may interact with cellular receptors and signaling pathways to exert its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

A. 6-Methyl Substitution

- Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate Substituents: 6-methyl, 3-ethyl propanoate. Molecular Formula: $ \text{C}{15}\text{H}{14}\text{O}_4 $ (inferred).

B. Chloro Substitution

- Ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)propanoate (CAS 1365939-25-8) Substituents: 6-chloro, 3-ethyl propanoate. Molecular Formula: $ \text{C}{14}\text{H}{11}\text{ClO}_4 $, Molecular Weight: 278.69 g/mol .

- Ethyl 3-[6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate (CAS 843615-72-5) Substituents: 6-chloro, 4-methyl, 7-(3-methylbenzyloxy). Molecular Formula: $ \text{C}{23}\text{H}{23}\text{ClO}_5 $, Molecular Weight: 414.88 g/mol . Significance: Additional substituents (e.g., benzyloxy) may enhance steric bulk and modulate interactions with biological targets.

C. Nitro and Benzodioxol Substitution

- Ethyl 3-{6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate (CAS 586992-06-5) Substituents: 6-chloro, 4-methyl, 7-(benzodioxol-methoxy). Molecular Formula: $ \text{C}{23}\text{H}{20}\text{Cl}2\text{O}7 $, Molecular Weight: 479.31 g/mol . Significance: The benzodioxol group introduces electron-withdrawing effects, which may influence redox properties or metabolic stability.

Biological Activity

Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate is a coumarin derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, including antimicrobial, antioxidant, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 260.29 g/mol. Its structure features a chromene core with a propanoate group at the third position, along with a methyl and an oxo group at positions six and two, respectively. This unique combination of functional groups contributes to its biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that coumarin derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. For example, a study demonstrated that certain coumarins could effectively combat both Gram-positive and Gram-negative bacteria.

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. The compound demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. The structure of coumarins allows them to donate hydrogen atoms to free radicals, effectively neutralizing them.

3. Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for developing treatments for inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Significant |

| Ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)propanoate | High | Moderate | Moderate |

| Ethyl 3-(7-hydroxycoumarin)propanoate | Low | High | Low |

This table illustrates that while this compound shows moderate antimicrobial activity, its antioxidant and anti-inflammatory effects are notably significant compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A recent study evaluated the compound's efficacy against various bacterial strains using the agar diffusion method. Results indicated a zone of inhibition comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.

- Antioxidant Evaluation : The DPPH radical scavenging assay demonstrated that this compound exhibited a high percentage of inhibition, suggesting strong antioxidant capabilities.

- Anti-inflammatory Mechanism : In a cellular model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in reduced levels of TNF-alpha and IL-6, indicating its effectiveness in modulating inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.